Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-

Descripción general

Descripción

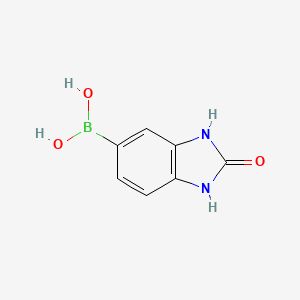

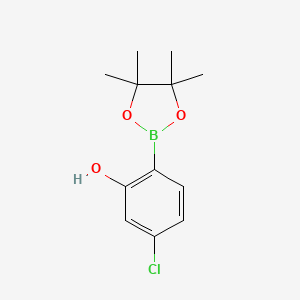

Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (-OH) is replaced by an alkyl or aryl group . This compound contains a carbon–boron bond, making it a member of the larger class of organoboranes .

Synthesis Analysis

The synthesis of imidazole-containing compounds, which includes Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, has been reported in the literature . Imidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia .Molecular Structure Analysis

The molecular structure of Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Boronic acids, including Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .Physical And Chemical Properties Analysis

Boronic acids are typically white or colorless solids that are highly soluble in water and other polar solvents . They act as Lewis acids and can form tetrahedral boronate complexes .Aplicaciones Científicas De Investigación

Antifungal Applications

Boronic acids have shown significant potential in the treatment of fungal infections. The effects of boron-containing compounds (BCCs) on the fungal kingdom are noteworthy, with novel synthetic BCCs demonstrating effective antifungal properties, especially against pathogenic species. Some BCCs have been approved for use in humans, indicating their relevance in biomedical applications for controlling human infections and improving food acquisition through antimycotic agents (Estevez-Fregoso et al., 2021).

Proteasome Inhibitors in Cancer Therapy

Boronic acid derivatives, such as bortezomib, have been identified as potent and selective proteasome inhibitors, showcasing a novel mechanism for antitumor effects. By inhibiting the 20S proteasome, bortezomib has been used effectively in the treatment of multiple myeloma and non-Hodgkin lymphoma, representing a significant advance in molecular targeting agents for cancer therapy (Tobinai, 2007).

Role in Plant Growth and Development

Research has elucidated the vital role of boron in plant growth, particularly in relation to boron deficiency and toxicity. Boron is essential for the development of reproductive tissues in plants, and its adequate nutrition can significantly impact crop production. The interaction of boron with other essential elements like calcium and magnesium highlights its importance in agricultural science and food security (Prasad et al., 2014).

Advances in Material Science

Boronic acids have found applications in the development of innovative materials, such as open-framework borates with potential uses in catalysis, nonlinear optics, and display devices. The unique properties of boron clusters and their ability to form crystalline structures with interesting optical properties underline the versatility of boronic acids in materials science (Lin & Yang, 2011).

Mecanismo De Acción

The mechanism of action of boronic acids involves the formation of reversible covalent complexes with molecules having vicinal (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate) . This unique feature allows them to be used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .

Safety and Hazards

While the boronic acid functional group is reputed to have low inherent toxicity, a significant fraction of commonly used boronic acids and their derivatives were recently found to give a positive Ames test and act as chemical mutagens . The mechanism of mutagenicity is thought to involve the generation of organic radicals via oxidation of the boronic acid by atmospheric oxygen .

Direcciones Futuras

Given the broad range of chemical and biological properties of imidazole and its derivatives, they have become important synthons in the development of new drugs . Future research may focus on exploring the potential of these compounds in various therapeutic applications, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

(2-oxo-1,3-dihydrobenzimidazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O3/c11-7-9-5-2-1-4(8(12)13)3-6(5)10-7/h1-3,12-13H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSAVIADHNAOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC(=O)N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester](/img/structure/B1429037.png)

![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)